7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group at position 3, an amino group at position 7, and a carboxylic acid moiety at position 4. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition .
Properties
IUPAC Name |
7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2/c14-8-3-1-7(2-4-8)9-6-17-18-11(15)10(13(19)20)5-16-12(9)18/h1-6H,15H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFWRQOQYKRILF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3N=CC(=C(N3N=C2)N)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound often involve optimized synthetic routes that can be scaled up for large-scale production. These methods focus on maximizing yield and minimizing the use of hazardous reagents and solvents to ensure environmental safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways within cells. For example, it has been shown to inhibit the activity of certain protein kinases, which play a crucial role in cell signaling and regulation . This inhibition can lead to the suppression of abnormal cell growth and proliferation, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse bioactivity depending on substituent type, position, and electronic properties. Key analogs include:
Key Observations :
- Positional Effects : The 4-chlorophenyl group at position 3 (target compound) vs. position 7 () significantly alters molecular planarity and steric interactions.
- Functional Groups : Carboxylic acid substituents (target compound, ) improve aqueous solubility compared to esters (e.g., ethyl ester in ) or carboxamides ().
- Electron-Withdrawing Groups : The 4-ClPh group enhances electrophilicity and binding to hydrophobic enzyme pockets, as seen in compound 12b’s superior α-glucosidase inhibition .
Biological Activity
7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS No. 64233-26-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its structural similarity to purines and its potential biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H9ClN4O2
- Molecular Weight : 288.69 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core with an amino group and a chlorophenyl substituent, which are critical for its biological interactions.
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class often exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound demonstrate effectiveness against various bacterial and fungal strains. The presence of the chlorophenyl group enhances its interaction with microbial targets, potentially inhibiting their growth .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases. It has been noted to interact with kinases and phosphodiesterases, which are crucial in cellular signaling pathways.
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound:
| Activity | Target/Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Enzyme Inhibition | Inhibits phosphodiesterase activity | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrazolo[1,5-a]pyrimidine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Inflammatory Response Modulation : In vitro studies demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), suggesting a potential role in managing inflammatory diseases like rheumatoid arthritis.
Q & A
Q. What are the optimal synthetic routes for 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including cyclization and substitution. For example, analogs like 7-amino-3-(2'-chlorophenylazo) derivatives are synthesized via condensation of aminopyrazoles with enaminones or acrylonitriles in pyridine under reflux, followed by neutralization and crystallization . Key parameters include:
- Temperature control : Reactions often require reflux (e.g., 5–6 hours at 100–120°C) to ensure complete cyclization.
- Solvent selection : Pyridine or ethanol/DMF mixtures are common for facilitating intermediate formation .
- Purification : Recrystallization from ethanol or dioxane improves purity, with yields ranging from 62% to 70% depending on substituents .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
- NMR spectroscopy : 1H and 13C NMR are critical for verifying substituent positions and aromatic proton environments. For instance, the 7-amino group typically appears as a singlet near δ 6.5–7.0 ppm in 1H NMR .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks matching calculated values within 0.1 ppm error) .
- Infrared (IR) spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and amino N–H stretches (~3300 cm⁻¹) are diagnostic .
Q. How can researchers design initial bioactivity screens for this compound?
Prioritize assays aligned with known activities of pyrazolo-pyrimidine derivatives:
- Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Antimicrobial : Perform MIC determinations against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Test against kinases or phosphodiesterases using fluorescence-based enzymatic assays .
Advanced Research Questions
Q. How can structural modifications at the 3-(4-chlorophenyl) or 7-amino positions enhance target selectivity in kinase inhibition?
Structure-activity relationship (SAR) studies suggest:
- Electron-withdrawing groups (e.g., Cl at 4-position on phenyl) improve binding to ATP pockets in kinases by enhancing hydrophobic interactions .
- Carboxylic acid at position 6 : Modulate solubility and hydrogen bonding with catalytic lysine residues. Methyl ester or amide derivatives can be synthesized to compare activity .
- Substitution at position 7 : Replacing the amino group with acyl or sulfonamide moieties may alter pharmacokinetics (e.g., logP, bioavailability) .
Q. What strategies resolve contradictions in spectral data, such as unexpected tautomerism in NMR analysis?
Pyrazolo-pyrimidines exhibit tautomerism between pyrimidine and pyrazole rings, leading to split peaks in NMR. Solutions include:
- Variable-temperature NMR : Heating to 60–80°C simplifies spectra by accelerating proton exchange .
- Deuteration experiments : Exchangeable protons (e.g., NH2) disappear upon D2O treatment, clarifying aromatic signals .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomeric forms and simulate NMR spectra for comparison .
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the carboxylic acid at position 6 is prone to nucleophilic attack, while the 7-amino group may undergo oxidation .
- Molecular docking : Predict binding modes with biological targets (e.g., COX-2 for anti-inflammatory activity) to prioritize synthetic analogs .
Q. What experimental approaches optimize the compound’s solubility and stability for in vivo studies?
- Salt formation : Convert the carboxylic acid to sodium or potassium salts to improve aqueous solubility .
- Prodrug design : Synthesize ester prodrugs (e.g., ethyl ester) that hydrolyze in vivo to the active acid form .
- Accelerated stability testing : Expose the compound to heat (40°C), humidity (75% RH), and light to identify degradation pathways (e.g., decarboxylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
